3-Amino-4-(hydroxyamino)-5,5-dimethyl-1,3-thiazolidine-2-thione
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Overview
Description
3-Amino-4-(hydroxyamino)-5,5-dimethyl-1,3-thiazolidine-2-thione is a heterocyclic compound that features a thiazolidine ring with amino and hydroxyamino substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(hydroxyamino)-5,5-dimethyl-1,3-thiazolidine-2-thione typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate thioamide and amino alcohol derivatives under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the thiazolidine ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-(hydroxyamino)-5,5-dimethyl-1,3-thiazolidine-2-thione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives with altered oxidation states.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups onto the thiazolidine ring.
Scientific Research Applications
3-Amino-4-(hydroxyamino)-5,5-dimethyl-1,3-thiazolidine-2-thione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-Amino-4-(hydroxyamino)-5,5-dimethyl-1,3-thiazolidine-2-thione involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-hydroxybenzoic acid: This compound shares the amino and hydroxy functional groups but has a different core structure.
3-Amino-4,4-dimethyl lithocholic acid derivatives: These compounds have similar functional groups and are used in similar applications.
Uniqueness
3-Amino-4-(hydroxyamino)-5,5-dimethyl-1,3-thiazolidine-2-thione is unique due to its thiazolidine ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
3-amino-4-(hydroxyamino)-5,5-dimethyl-1,3-thiazolidine-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3OS2/c1-5(2)3(7-9)8(6)4(10)11-5/h3,7,9H,6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSWVJAFJRNETBW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N(C(=S)S1)N)NO)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N3OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70408170 |
Source
|
Record name | 3-amino-4-(hydroxyamino)-5,5-dimethyl-1,3-thiazolidine-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70408170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112475-86-2 |
Source
|
Record name | 3-amino-4-(hydroxyamino)-5,5-dimethyl-1,3-thiazolidine-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70408170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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